3-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
3-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C22H17BrN2O4 and a molecular weight of 453.296 g/mol . This compound is notable for its unique structure, which includes a bromobenzoyl group and a methoxybenzoate group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of the bromobenzoyl and methoxybenzoate precursors. These precursors are then subjected to a series of reactions, including condensation and cyclization, under controlled conditions to form the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
3-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
3-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
When compared to similar compounds, 3-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate stands out due to its unique combination of functional groups. Similar compounds include:
- 3-(2-(2-Bromobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 3-(2-(3-Bromobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-(3-Bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
These compounds share structural similarities but differ in the position of the bromobenzoyl group or the presence of additional functional groups, which can influence their chemical properties and applications.
Properties
CAS No. |
765305-83-7 |
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Molecular Formula |
C22H17BrN2O4 |
Molecular Weight |
453.3 g/mol |
IUPAC Name |
[3-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H17BrN2O4/c1-28-19-11-7-17(8-12-19)22(27)29-20-4-2-3-15(13-20)14-24-25-21(26)16-5-9-18(23)10-6-16/h2-14H,1H3,(H,25,26)/b24-14+ |
InChI Key |
QCISLPSPFQENNU-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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